
7alpha-Hydroxy-4-cholesten-3-one
概要
説明
7alpha-Hydroxy-4-cholesten-3-one (7α-HC) is a critical intermediate in the bile acid biosynthesis pathway. It is formed via the action of cholesterol 7alpha-hydroxylase (CYP7A1), the rate-limiting enzyme that converts cholesterol into 7α-hydroxy cholesterol, which is subsequently oxidized to 7α-HC . This oxysterol serves as a precursor for the synthesis of primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), in the liver . Clinically, serum 7α-HC levels are recognized as a biomarker for hepatic CYP7A1 activity and bile acid synthesis rates, with elevated levels observed in conditions like bile acid malabsorption (BAM) and cerebrotendinous xanthomatosis (CTX) .
準備方法
Chemical Synthesis Approaches
Early Challenges in Steroid Functionalization
Initial synthetic routes faced challenges in achieving stereoselective 7α-hydroxylation and avoiding side reactions at the sterol nucleus. Early methods relied on multistep protection-deprotection strategies, often yielding low quantities of 7αC4 due to inefficient oxidation and purification .
Reductive Synthesis from 3β-Benzoyloxy-cholest-5-en-7-one
A pivotal advancement emerged in 1995 with the development of a scalable synthesis starting from 3β-benzoyloxy-cholest-5-en-7-one . Lithium tri-sec-butylborohydride (LiB(sec-Bu)₃H) selectively reduces the 7-keto group to produce a 4:1 mixture of 7α- and 7β-hydroxy diastereomers. Chromatographic separation yields 3β,7α-cholest-5-ene-3,7-diol, which undergoes solvolysis to remove the benzoyl protecting group .
Table 1: Key Steps in Reductive Synthesis
Step | Reagents/Conditions | Yield |
---|---|---|
Reduction of 7-keto | LiB(sec-Bu)₃H, THF, -78°C | 85% |
Diastereomer Separation | Silica gel chromatography (hexane:acetone) | 70% (7α) |
Deprotection | Methanol reflux | 95% |
Enzymatic Synthesis Using Cholesterol Oxidase
Hydroxypropyl-Beta-Cyclodextrin-Facilitated Oxidation
The enzymatic conversion of 3β,7α-cholest-5-ene-3,7-diol to 7αC4 leverages cholesterol oxidase from Brevibacterium sp. To overcome substrate solubility limitations, hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a 1:1 inclusion complex with the diol, enhancing aqueous dispersibility . In a phosphate buffer (pH 7.0), the HP-β-CD–substrate complex is incubated with cholesterol oxidase (0.25 U/mg substrate) and catalase (70 U/mg substrate) at 37°C for 24 hours. Catalase mitigates hydrogen peroxide-induced enzyme inactivation, ensuring >90% conversion efficiency .
Purification and Isolation
Post-reaction, the aqueous suspension is extracted with chloroform, and the organic layer is concentrated under reduced pressure. Silica gel chromatography (85:15 chloroform:acetone) isolates 7αC4 with 68% yield and >98% purity . HP-β-CD remains in the aqueous phase, simplifying product recovery.
Table 2: Enzymatic Synthesis Optimization
Parameter | Condition | Outcome |
---|---|---|
HP-β-CD Concentration | 1:1 (w/w) with substrate | 90% conversion |
Without HP-β-CD | Substrate suspension in buffer | <20% conversion |
Catalase Addition | 70 U/mg substrate | Prevents H₂O₂ buildup |
Analytical and Purification Techniques
Solid-Phase Extraction (SPE)
Crude extracts are purified using C18 SPE cartridges. Following methanol activation, samples are loaded, washed with water, and eluted with acetonitrile. This step removes lipids and proteins, achieving >95% recovery of 7αC4 .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 240 nm) resolves 7αC4 from impurities. A Phenomenex Luna C18 column (150 × 4.6 mm, 5 μm) eluted with methanol:water (85:15) at 1 mL/min provides baseline separation .
HPLC-MS/MS Quantification
For high-sensitivity applications, HPLC-MS/MS employing electrospray ionization (ESI) in positive ion mode detects 7αC4 at m/z 401.3 → 383.4. Calibration curves (0–200 ng/mL) show linearity (R² > 0.99), with intra- and inter-assay precision <7% CV .
Table 3: HPLC-MS/MS Parameters
Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
---|---|---|---|
7αC4 | 401.32 | 383.40 | 26 |
D7-7αC4 | 408.50 | 390.45 | 26.5 |
Applications and Implications
Bile Acid Malabsorption (BAM) Diagnosis
Elevated serum 7αC4 levels (>60.7 ng/mL) correlate with bile acid diarrhea and ileal resection, serving as a non-invasive diagnostic marker . HP-β-CD-enhanced synthesis ensures ample reference material for clinical assays .
Drug Development and Metabolic Studies
Synthetic 7αC4 facilitates studies on CYP7A1 regulation and FXR agonists. Its role in cholesterol homeostasis underscores its utility in developing therapeutics for hypercholesterolemia and metabolic disorders .
化学反応の分析
Types of Reactions
7alpha-Hydroxy-4-cholesten-3-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 7alpha,12alpha-dihydroxycholest-4-en-3-one.
Reduction: It can be reduced to form 5beta-cholestane-3alpha,7alpha-diol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific oxidases like 12alpha-hydroxylase.
Reduction: Reducing agents such as NADPH are used.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products Formed
Cholic Acid: Formed through oxidation and subsequent reactions.
Chenodeoxycholic Acid: Formed through reduction and subsequent reactions.
科学的研究の応用
Biomarker for Bile Acid Synthesis
C4 serves as an important indicator of hepatic bile acid synthesis. Its serum concentrations reflect the activity of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production. Studies have shown that serum levels of C4 correlate positively with the synthesis rates of primary bile acids, including cholic acid (CA) and chenodeoxycholic acid (CDCA). For instance, a study involving patients with gallstones demonstrated a strong correlation between serum C4 levels and bile acid synthesis rates (r = 0.83, P < 0.001) .
Diagnosis of Bile Acid Malabsorption
C4 is recommended by the British Society of Gastroenterology for investigating bile acid diarrhea (BAD) in patients with chronic diarrhea. Elevated serum C4 levels can indicate bile acid malabsorption, which is a common cause of chronic diarrhea. A study reported that in patients with chronic diarrhea of unknown origin, serum C4 concentrations were significantly higher compared to healthy controls, suggesting its utility as a diagnostic marker .
Research in Animal Models
Recent studies have explored the feasibility of measuring serum C4 in dogs as a potential marker for bile acid malabsorption. In a study involving 17 dogs with chronic diarrhea, some exhibited elevated C4 levels, indicating that this compound could be relevant for diagnosing similar conditions in veterinary medicine .
Emerging Therapeutic Insights
Research has also indicated that interventions affecting bile acid metabolism may influence serum C4 levels. For example, a study highlighted that treatment with aldafermin led to significant reductions in serum C4 levels alongside improvements in liver function markers . This suggests that manipulating bile acid synthesis pathways could have therapeutic implications for conditions like nonalcoholic fatty liver disease.
Quantitative Measurement Techniques
To effectively utilize C4 as a biomarker, accurate measurement techniques are essential. Recent advancements include the development and validation of assays using liquid chromatography-mass spectrometry (LC-MS/MS), which provide precise quantification of C4 in serum samples. These methods have demonstrated excellent analytical performance and stability over time .
Case Studies and Research Findings
作用機序
The primary mechanism of action of 7alpha-Hydroxy-4-cholesten-3-one involves its role as an intermediate in bile acid synthesis. It is converted into 7alpha,12alpha-dihydroxycholest-4-en-3-one by the enzyme 12alpha-hydroxylase, and subsequently into cholic acid. Alternatively, it can be converted into 5beta-cholestane-3alpha,7alpha-diol and then into chenodeoxycholic acid. These bile acids are essential for the digestion and absorption of dietary fats .
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Metabolic Comparisons
7α,12α-Dihydroxy-4-cholesten-3-one
- Role : This compound is a downstream intermediate in the CA synthesis pathway, formed via 12α-hydroxylation of 7α-HC .
- Clinical Relevance: In CTX patients, levels of 12α-hydroxylated intermediates (e.g., 7α,12α-dihydroxy-4-cholesten-3-one) are markedly elevated due to a deficiency in mitochondrial 26-hydroxylase, which disrupts normal bile acid synthesis .
- Diagnostic Utility: Unlike 7α-HC, which remains near-normal in CTX, the accumulation of 12α-hydroxylated steroids aids in distinguishing CTX from other bile acid disorders .
7α,27-Dihydroxy-4-cholesten-3-one
- Role : A precursor for CDCA synthesis, formed via hydroxylation at the C27 position.
- Assay Challenges : Detection requires specialized methods due to the lack of commercially available reference standards, unlike 7α-HC, which is routinely quantified via LC-MS/MS .
Cholesta-4,6-dien-3-one
- Role : A metabolite accumulating in CTX due to impaired bile acid synthesis.
- Comparison with 7α-HC : Both 7α-HC and cholesta-4,6-dien-3-one are elevated in CTX, but the latter is more specific to this disorder and reflects downstream enzymatic defects .
27-Hydroxycholesterol and 3beta-Hydroxy-5-cholestenoic Acid
Biomarker Performance and Detection Methods
Analytical Sensitivity
- 7α-HC: Quantified with high sensitivity (sub-nanomolar range) using LC-ESI-MS/MS, making it a stable and reliable serum biomarker .
- Other Intermediates : Compounds like 7α,20(S)-dihydroxy-4-cholesten-3-one require modified assays and lack standardized reference materials, limiting their clinical use .
Clinical Correlation
- CYP7A1 Activity : 7α-HC levels strongly correlate with hepatic CYP7A1 activity (r = 0.90 in human studies), outperforming other markers like 27-hydroxycholesterol .
Disease-Specific Variations
生物活性
7alpha-Hydroxy-4-cholesten-3-one (C4) is a significant metabolite in the bile acid synthesis pathway, primarily serving as an intermediary in the conversion of cholesterol to bile acids. Its biological activity has garnered attention due to its role as a biomarker for bile acid synthesis and its potential implications in various gastrointestinal disorders, particularly bile acid malabsorption (BAM) and bile acid diarrhea (BAD).
This compound is classified as a 7alpha-hydroxy steroid and cholestanoid , with the molecular formula . It is characterized by its hydrophobic nature, making it practically insoluble in water, which influences its biological interactions and transport mechanisms in the body .
C4 is synthesized in the liver from cholesterol through the action of cholesterol 7alpha-hydroxylase, the rate-limiting enzyme in bile acid synthesis. Its serum levels correlate positively with bile acid production, making it a reliable marker for assessing hepatic bile acid synthesis rates. Several studies have established that elevated serum concentrations of C4 are indicative of increased bile acid synthesis, particularly in conditions where enterohepatic circulation is disrupted .
Key Findings:
- Correlation with Bile Acid Synthesis : Research has demonstrated that serum levels of C4 correlate significantly with the synthesis rates of primary bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA). For instance, a study involving patients with gallstones showed a correlation coefficient for total primary bile acids, indicating a strong relationship between C4 levels and bile acid synthesis .
- Diagnostic Utility : C4 has been proposed as a diagnostic marker for BAM/BAD. Elevated levels (>57 ng/mL) are associated with excessive colonic bile acids contributing to diarrhea, providing a non-invasive alternative to traditional tests that require stool collection or nuclear medicine .
Case Studies and Clinical Applications
Several clinical studies have highlighted the relevance of C4 in diagnosing gastrointestinal disorders:
- Bile Acid Malabsorption : A study analyzed serum C4 levels in patients with chronic diarrhea and found that over 30% exhibited elevated C4 levels, suggesting BAM as a potential underlying cause. This study emphasized the utility of C4 measurements alongside other diagnostic tools like the SeHCAT test .
- Crohn's Disease : In patients with Crohn's disease, particularly those experiencing ileal involvement, elevated C4 levels were frequently observed. This suggests that disruptions in bile acid absorption may be common in inflammatory bowel diseases, impacting treatment strategies .
- Canine Studies : A novel investigation into dogs with chronic diarrhea demonstrated that elevated serum C4 levels could indicate bile acid malabsorption, paralleling findings in human studies. This opens avenues for further research into veterinary applications of C4 measurements .
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity and clinical implications of this compound:
Q & A
Basic Research Questions
Q. What is the role of 7alpha-Hydroxy-4-cholesten-3-one in the bile acid biosynthesis pathway?
- Methodological Answer : this compound is a key intermediate in the classical bile acid synthesis pathway. It is formed via cholesterol 7α-hydroxylase (CYP7A1)-mediated oxidation of cholesterol and subsequently hydroxylated by sterol 12α-hydroxylase (CYP8B1) to produce 7α,12α-dihydroxy-4-cholesten-3-one, a precursor for cholic acid. Experimental validation involves in vitro microsomal assays using liver tissue to track enzymatic conversion rates, coupled with isotopic labeling (e.g., deuterated analogs like 7α-Hydroxy-4-cholesten-3-one-d7) to monitor reaction kinetics .
Q. What are the standard methods for quantifying this compound in serum?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation: Serum extraction using methanol or chloroform, followed by solid-phase extraction.
- Internal standards: Deuterated analogs (e.g., 7α-Hydroxy-4-cholesten-3-one-d7) to correct for matrix effects.
- Validation: Calibration curves with precision <15% CV and sensitivity in the nanomolar range. This method is validated for clinical applications, including bile acid malabsorption diagnosis .
Q. How is this compound used as a biomarker for bile acid synthesis rates?
- Methodological Answer : Serum levels of this compound correlate directly with hepatic CYP7A1 activity. Researchers measure fasting serum concentrations via LC-MS/MS and normalize results to total cholesterol levels to account for lipoprotein distribution. Longitudinal studies in humans and animal models (e.g., APOE3Leiden mice) validate its utility in monitoring bile acid synthesis dynamics .
Q. What experimental factors modulate this compound levels in vivo?
- Methodological Answer : Key modulators include:
- Cholestyramine : Bile acid sequestrants increase hepatic synthesis by disrupting enterohepatic circulation, elevating this compound levels 5–7-fold.
- Dietary interventions : High-fat diets suppress CYP7A1, while fasting stimulates CYP8B1-mediated 12α-hydroxylation.
Experimental designs should include control groups, standardized feeding protocols, and paired pre/post-intervention serum measurements .
Q. How does this compound correlate with bile acid malabsorption (BAM) diagnosis?
- Methodological Answer : Serum this compound levels inversely correlate with SeHCAT retention (gold standard for BAM). Researchers validate this by:
- Concurrent measurement of serum this compound (LC-MS/MS) and SeHCAT fractional catabolic rates.
- Statistical analysis (e.g., Spearman’s rank correlation, Rs >0.80) in cohorts with chronic diarrhea or ileal resection .
Advanced Research Questions
Q. How can contradictory findings on this compound levels under dietary interventions be resolved?
- Methodological Answer : For example, coffee oil (cafestol) unexpectedly increases this compound despite inhibiting CYP7A1 in vitro. Resolving this requires:
- Confounder adjustment : Normalize this compound to serum cholesterol, as levels are lipoprotein-bound.
- Mechanistic studies : Combine human trials with rodent models (e.g., CYP7A1 knockout mice) to dissect cafestol’s dual effects on synthesis and clearance .
Q. What experimental models are optimal for studying transcriptional regulation of this compound synthesis?
- Methodological Answer : Use:
- In vitro systems : Primary hepatocytes or HepG2 cells treated with bile acids or nuclear receptor agonists (e.g., FXR, LXR).
- Genetic models : CRISPR/Cas9-edited cell lines (e.g., CYP7A1 knockouts) or transgenic mice (e.g., liver-specific CYP8B1 overexpression).
- Omics integration : ChIP-seq for transcription factor binding and RNA-seq to identify regulatory networks .
Q. How do genetic variants influence this compound levels in cholestatic diseases?
- Methodological Answer : Genome-wide association studies (GWAS) in cohorts with primary biliary cholangitis or intrahepatic cholestasis of pregnancy can identify loci (e.g., CYP7A1, CYP8B1). Validate findings by:
- Functional assays : Luciferase reporter constructs for promoter variants.
- Clinical correlation : Stratify patients by genotype and measure serum this compound via LC-MS/MS .
Q. What methodological rigor is required to validate this compound as a clinical biomarker?
- Methodological Answer : Follow CLIA/FDA guidelines:
- Analytical validation : Inter-laboratory reproducibility, stability under storage conditions (-20°C to 4°C).
- Clinical validation : Multicenter trials comparing this compound with SeHCAT in diverse populations (e.g., irritable bowel syndrome, Crohn’s disease).
- Statistical thresholds : ROC curve analysis to establish diagnostic cutoffs (e.g., sensitivity >85%) .
Q. How can enzyme inhibitors/inducers be tested for effects on this compound levels?
- Methodological Answer : Use a tiered approach:
- In vitro screening : Microsomal assays with recombinant CYP7A1/CYP8B1 and test compounds (e.g., ursodeoxycholic acid).
- In vivo testing : Dose-response studies in rodents, with serial blood sampling for LC-MS/MS analysis.
- Clinical translation : Phase I trials with pharmacodynamic endpoints (e.g., this compound levels pre/post-treatment) .
特性
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZWEJGGCZDOL-RQDYSCIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191938 | |
Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7a-Hydroxy-cholestene-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3862-25-7 | |
Record name | 7α-Hydroxy-4-cholesten-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7a-Hydroxy-cholestene-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。